molecular formula C28H29ClN2O6 B15188376 Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)- CAS No. 71455-70-4

Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)-

Cat. No.: B15188376
CAS No.: 71455-70-4
M. Wt: 525.0 g/mol
InChI Key: SARODBSPGZBINL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzoyl)(4-methoxyphenyl)amino)butanoic acid
  • 4-((4-Chlorobenzoyl)(4-methoxyphenyl)amino)butyric acid
  • 4-((4-Chlorobenzoyl)(4-methoxyphenyl)amino)butanoic acid

Uniqueness

Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)- is unique due to its specific structure, which imparts distinct choleretic properties not found in other similar compounds . This makes it particularly valuable in medical and industrial applications .

Properties

CAS No.

71455-70-4

Molecular Formula

C28H29ClN2O6

Molecular Weight

525.0 g/mol

IUPAC Name

4-[N-[3-(N-(4-chlorobenzoyl)-4-methoxyanilino)propanoyl]-4-methoxyanilino]butanoic acid

InChI

InChI=1S/C28H29ClN2O6/c1-36-24-13-9-22(10-14-24)30(18-3-4-27(33)34)26(32)17-19-31(23-11-15-25(37-2)16-12-23)28(35)20-5-7-21(29)8-6-20/h5-16H,3-4,17-19H2,1-2H3,(H,33,34)

InChI Key

SARODBSPGZBINL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CCCC(=O)O)C(=O)CCN(C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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